molecular formula C17H17ClN4O4S B2647354 N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide CAS No. 1251605-05-6

N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide

Cat. No.: B2647354
CAS No.: 1251605-05-6
M. Wt: 408.86
InChI Key: AADKRXCGVKSCBG-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide is a useful research compound. Its molecular formula is C17H17ClN4O4S and its molecular weight is 408.86. The purity is usually 95%.
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Scientific Research Applications

Chemical and Pharmacological Characteristics

The compound N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide exhibits a complex structure with potential applications in various pharmacological and chemical contexts. The compound's structure suggests potential activity in several pharmacological areas, though specific studies on this exact compound are limited. However, insights can be gathered from research on structurally related compounds and their biological activities.

Related Compounds and Activities

  • Pharmacological Activities : Compounds with similar structural characteristics have been noted to possess diverse pharmacological activities. For instance, pyridazino[4,5-b]indole-1-acetamide compounds, a category similar to the chemical structure , have demonstrated a wide range of activities including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects. These activities are indicative of the potential utility of such compounds in various therapeutic areas (Habernickel, 2002).

  • Antibacterial and Antimicrobial Activities : Research involving thieno[2,3-c]pyridazines, a group related to the compound of interest, has demonstrated antibacterial activities, suggesting potential applications in combating bacterial infections. These compounds have been shown to exhibit inhibitory effects against various bacterial strains, indicating their potential as antibacterial agents (Al-Kamali et al., 2014).

  • Synthesis and Application in Drug Development : The complex nature of the compound underlines its synthetic versatility, which can be leveraged in the development of various pharmaceutical agents. The structurally related compounds have been synthesized and characterized for their potential in drug development, especially in the areas of anti-inflammatory and analgesic medications (Saravanan et al., 2010).

  • Enzyme Interaction and Drug Metabolism : Certain derivatives similar to the compound have been studied for their interaction with human enzymes, indicating the potential for drug metabolism and pharmacokinetic applications. For instance, PF-06282999, a related compound, has been studied for its interaction with the myeloperoxidase enzyme and cytochrome P450 3A4, underlining the importance of such compounds in understanding drug interactions and metabolism (Moscovitz et al., 2018).

  • Herbicide Metabolism and Environmental Impact : Compounds structurally related to this compound have been studied for their metabolism in relation to their use as herbicides, offering insights into their environmental impact and degradation pathways. This is crucial for understanding the ecological footprint of such chemicals and their safe application in agricultural settings (Coleman et al., 2000).

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O4S/c1-3-21-15(24)9-27-13-7-19-22(17(25)16(13)21)8-14(23)20-11-6-10(18)4-5-12(11)26-2/h4-7H,3,8-9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADKRXCGVKSCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CSC2=C1C(=O)N(N=C2)CC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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